molecular formula C10H16N6 B8197528 1,6-di(1H-1,2,4-triazol-1-yl)hexane

1,6-di(1H-1,2,4-triazol-1-yl)hexane

Cat. No.: B8197528
M. Wt: 220.27 g/mol
InChI Key: WUGSMDPWLKEWMU-UHFFFAOYSA-N
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Description

1,6-di(1H-1,2,4-triazol-1-yl)hexane: is a chemical compound with the molecular formula C10H16N6 and a molecular weight of 220.27 g/mol It consists of a hexane backbone with two 1H-1,2,4-triazole rings attached at the 1 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,6-di(1H-1,2,4-triazol-1-yl)hexane can be synthesized through a multi-step process involving the reaction of hexane derivatives with 1H-1,2,4-triazole. One common method involves the use of 1,6-dibromohexane as a starting material, which reacts with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate . The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

1,6-di(1H-1,2,4-triazol-1-yl)hexane can undergo various chemical reactions, including:

    Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Complexation Reactions: The triazole rings can form complexes with metal ions.

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 1,6-di(1H-1,2,4-triazol-1-yl)hexane involves its interaction with molecular targets through the triazole rings. These rings can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. For example, in antimicrobial applications, the compound can disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

  • 1,4-di(1H-1,2,4-triazol-1-yl)butane
  • 1,5-di(1H-1,2,4-triazol-1-yl)pentane
  • 1,3-di(1H-1,2,4-triazol-1-yl)propane

Comparison:

1,6-di(1H-1,2,4-triazol-1-yl)hexane is unique due to its longer hexane backbone, which provides greater flexibility and potential for forming complexes with metal ions. This can enhance its effectiveness in various applications compared to shorter-chain analogs .

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)hexyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1(3-5-15-9-11-7-13-15)2-4-6-16-10-12-8-14-16/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGSMDPWLKEWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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